molecular formula C11H20ClN5O2 B2690263 tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride CAS No. 2094627-26-4

tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride

Cat. No.: B2690263
CAS No.: 2094627-26-4
M. Wt: 289.76
InChI Key: OWVYOLZZGLQOEL-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, a triazole ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This step involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Carbamate Formation: The carbamate group is introduced by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base, such as triethylamine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or azetidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The azetidine and triazole rings are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride
  • tert-Butyl (azetidin-3-yl)carbamate hydrochloride
  • tert-Butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride

Uniqueness

tert-Butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride is unique due to the presence of both azetidine and triazole rings in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. The triazole ring, in particular, is known for its stability and ability to participate in diverse chemical reactions, while the azetidine ring contributes to the compound’s bioactivity.

Properties

IUPAC Name

tert-butyl N-[[1-(azetidin-3-yl)triazol-4-yl]methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2.ClH/c1-11(2,3)18-10(17)13-4-8-7-16(15-14-8)9-5-12-6-9;/h7,9,12H,4-6H2,1-3H3,(H,13,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVYOLZZGLQOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(N=N1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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